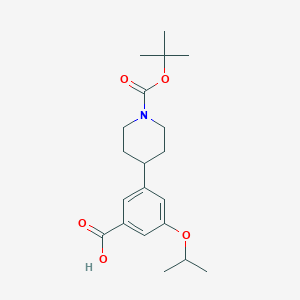
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a benzoic acid moiety, and an isopropoxy group. It is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoic acid derivative. One common method involves the use of tert-butyl 4-piperidone as a starting material, which undergoes a series of reactions including alkylation, esterification, and hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Applications De Recherche Scientifique
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid primarily involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine and benzoic acid moieties of the compound help to position the target protein and the E3 ligase in close proximity, facilitating the formation of the ternary complex necessary for protein degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butoxycarbonyl)-4-piperidone: Used in the synthesis of various organic compounds, including epidermal growth factor analogs.
((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: Another rigid linker used in PROTAC development.
Uniqueness
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid is unique due to its specific combination of functional groups, which provide both rigidity and flexibility in the development of PROTACs. This unique structure allows for the optimization of drug-like properties and the efficient formation of ternary complexes, making it a valuable tool in targeted protein degradation research .
Propriétés
Formule moléculaire |
C20H29NO5 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C20H29NO5/c1-13(2)25-17-11-15(10-16(12-17)18(22)23)14-6-8-21(9-7-14)19(24)26-20(3,4)5/h10-14H,6-9H2,1-5H3,(H,22,23) |
Clé InChI |
JZCXTAVMQYDKHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=CC(=C1)C(=O)O)C2CCN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



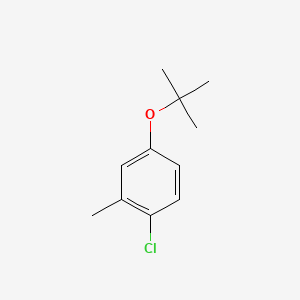




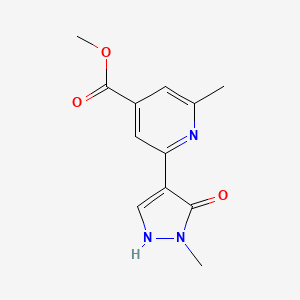
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
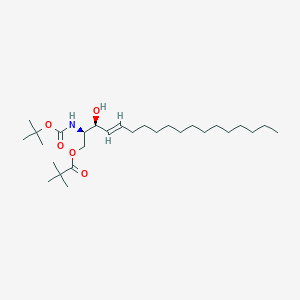
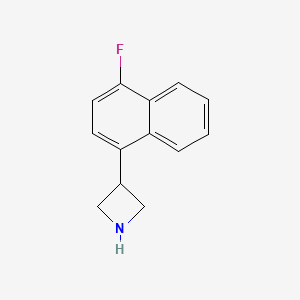
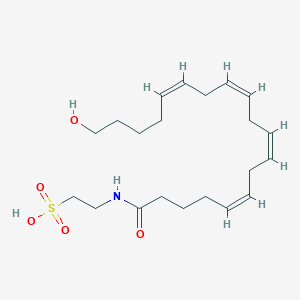

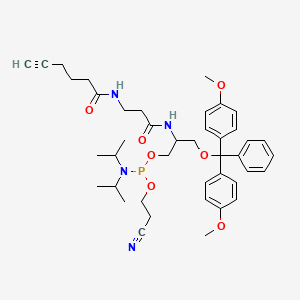
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)
